

Comparative Analysis of Desoxycarbadox and Carbadox Toxicity

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Compound of Interest		
Compound Name:	Desoxycarbadox	
Cat. No.:	B144582	Get Quote

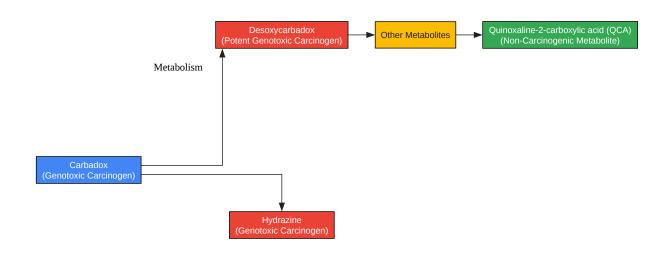
For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the toxicity profiles of Carbadox and its primary metabolite, **Desoxycarbadox**. Carbadox is an antimicrobial drug used in swine production for growth promotion and control of enteric diseases[1][2]. However, its use has raised significant safety concerns due to its carcinogenic nature and that of its metabolites[3] [4]. **Desoxycarbadox**, a major metabolite, is of particular concern and has been the subject of numerous toxicological studies[1]. This document synthesizes key experimental data on the genotoxicity and carcinogenicity of both compounds to provide an objective comparison for the scientific community.

Metabolic Pathway from Carbadox to Key Metabolites

Carbadox undergoes extensive metabolism in swine, transforming into several compounds with varying toxicological profiles. The parent drug, Carbadox, is reduced to **Desoxycarbadox**, which is also a carcinogen. Further metabolism leads to the formation of hydrazine, another carcinogenic substance, and ultimately to the non-carcinogenic end-metabolite, quinoxaline-2-carboxylic acid (QCA). QCA was historically used as a marker residue to ensure the absence of carcinogenic residues in pork products, but subsequent studies found that carcinogenic **Desoxycarbadox** can persist longer than QCA, making QCA an unreliable marker.





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Figure 1: Simplified metabolic pathway of Carbadox.

Comparative Toxicity Data

The following tables summarize quantitative data from various toxicological studies, highlighting the differences in acute toxicity, genotoxicity, and carcinogenicity between Carbadox and **Desoxycarbadox**.

Table 1: Acute Toxicity



Compound	Species	Route	LD ₅₀ (mg/kg bw)	Reference
Carbadox	Rat (Male)	Oral	850	_
Mouse (Male)	Oral	2810		
Desoxycarbadox	N/A	N/A	Data not available	

Data on the acute toxicity (LD₅₀) of **Desoxycarbadox** was not readily available in the reviewed literature, which primarily focuses on its long-term carcinogenic effects.

Table 2: Genotoxicity Profile

Assay Type	Test System	Carbadox Result	Desoxycarbad ox Result	Reference
Reverse Mutation	S. typhimurium (Ames Test)	Positive (+/- S9)	Positive (with S9 activation)	
Reverse Mutation	E. coli WP2hcr	Positive	Data not available	
Chromosomal Aberration	Rat Bone Marrow (in vivo)	Positive (9- month study)	Positive	
Cell Transformation	BALB/C 3T3 cells	Data not available	Positive	
Overall Assessment	Multiple Assays	Positive in 14 of 15 tests	Negative in many systems, but positive in key assays for carcinogenicity.	-

Table 3: Carcinogenicity in Long-Term Rat Studies



Compound	Dose (mg/kg bw/day)	Study Duration	Key Findings	Reference
Carbadox	> 1	Long-term	Dose-dependent increase in benign and malignant hepatic and mammary tumors.	
25	10 months	Hepatocellular carcinoma observed in 2 of 18 rats (11%).		
Desoxycarbadox	5, 10, 25	Long-term	Increased incidence of tumors at all doses. Potent hepatocarcinoge n.	
25	10 months	Hepatocellular carcinoma observed in all treated rats.		_
25	Long-term	Induced carcinoma of the liver in all exposed rats.	-	

The data consistently indicates that while both compounds are carcinogenic, **Desoxycarbadox** is a more potent hepatocarcinogen in rats than its parent compound, Carbadox.

Key Experimental Protocols



Detailed methodologies are crucial for the interpretation and replication of toxicological findings. Below are representative protocols for carcinogenicity and genotoxicity studies based on the available literature and standard guidelines.

Long-Term Carcinogenicity Study in Rats (Oral Administration)

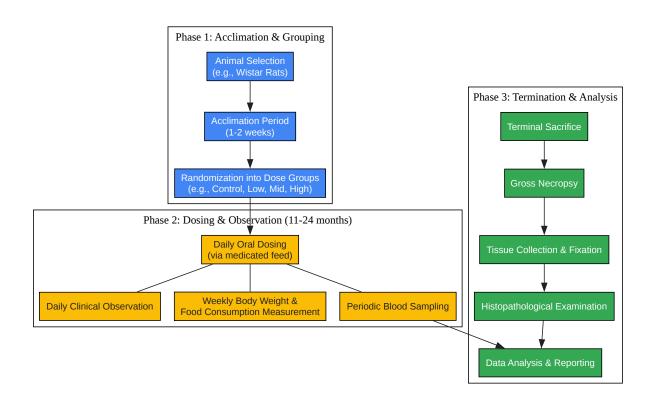
This protocol is a composite based on descriptions of studies conducted on Carbadox and **Desoxycarbadox** and is aligned with general OECD guidelines for chronic toxicity studies.

- Test System: Charles River C-D or Wistar rats, typically starting with weanling animals.
 Groups consist of at least 20 animals per sex per dose level.
- Test Substance Administration: The test compound (Carbadox or **Desoxycarbadox**) is mixed into the feed at concentrations calculated to achieve target daily doses (e.g., 0, 5, 10, 25 mg/kg body weight/day). Feed and water are provided ad libitum.
- Duration: The exposure period is long-term, ranging from 11 months to 2 years.
- Observations:
 - Clinical Signs: Animals are observed daily for signs of toxicity.
 - Body Weight & Food Consumption: Recorded weekly for the first several months, then biweekly.
 - Hematology & Clinical Chemistry: Blood samples are collected at interim periods and at termination for analysis.

Pathology:

- Gross Necropsy: All animals (including those that die prematurely) undergo a full necropsy.
- Histopathology: Key organs and any observed lesions (especially from the liver, adrenal glands, and mammary glands) are preserved for microscopic examination. Tumor incidence, type, and severity are recorded.





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